molecular formula C20H19FN4O2S B2715023 1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 1396850-19-3

1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide

Cat. No. B2715023
CAS RN: 1396850-19-3
M. Wt: 398.46
InChI Key: PORYGZANBWVQTR-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19FN4O2S and its molecular weight is 398.46. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Tuberculosis Treatment Research

In the study of novel Mycobacterium tuberculosis GyrB inhibitors, derivatives related to the chemical compound have shown promise. Specifically, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate demonstrated significant activity against Mycobacterium smegmatis GyrB, Mycobacterium tuberculosis DNA gyrase, and showed non-cytotoxic properties at certain concentrations. This highlights the potential of such compounds in tuberculosis research and treatment development (Jeankumar et al., 2013).

2. Antimicrobial Research

Compounds structurally similar to 1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide have been explored for their antimicrobial properties. For instance, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various heterocyclic moieties, were synthesized and evaluated for antimicrobial activities. Some demonstrated notable effectiveness against test microorganisms, highlighting their potential use in developing new antimicrobial agents (Başoğlu et al., 2013).

3. Cancer Research

Related compounds have also been investigated in cancer research. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds, due to their efficacy in inhibiting tumor growth in certain cancer models, have potential applications in cancer therapeutics (Schroeder et al., 2009).

4. Synthesis of Heterocyclic Compounds

The compound and its derivatives have been used in the synthesis of various heterocyclic compounds. For instance, research into the synthesis of imidazo[1,5-a]pyridines and their derivatives from carboxylic acids and 2-methylaminopyridines has shown the versatility of such compounds in creating diverse chemical structures (Crawforth & Paoletti, 2009).

5. Development of Fluorescent Sensors

Heteroatom-containing organic fluorophores related to this compound have been designed and synthesized for use as fluorescent sensors. These compounds demonstrate properties such as aggregation-induced emission and can function as sensors for detecting acidic and basic organic vapors, showcasing their potential in analytical chemistry and materials science (Yang et al., 2013).

properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c21-14-3-5-15(6-4-14)25-12-13(10-19(25)26)20(27)22-8-7-18-23-11-16(24-18)17-2-1-9-28-17/h1-6,9,11,13H,7-8,10,12H2,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORYGZANBWVQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCC3=NC=C(N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-oxo-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)pyrrolidine-3-carboxamide

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